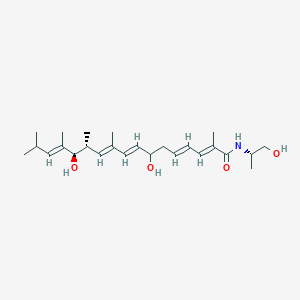
Myxalamid S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myxalamid S is a fatty amide.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Mechanism of Action
Myxalamid S is characterized by its complex structure, which includes a polyketide backbone. The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are crucial for the assembly of secondary metabolites in myxobacteria. The mechanism of action of this compound primarily targets the eukaryotic electron transport chain, making it a potent inhibitor of cellular respiration in various organisms, including fungi and some bacteria .
Biological Activities
This compound exhibits several noteworthy biological activities:
- Antibacterial Properties : It has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics in an era of rising antibiotic resistance.
- Antifungal Activity : The compound shows promise in inhibiting fungal growth, which could be beneficial in treating fungal infections that are resistant to conventional antifungal agents .
- Cytotoxic Effects : Research has indicated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .
Antibiotic Development
The unique mechanism of action of this compound positions it as a valuable candidate for antibiotic development. Studies have focused on its ability to overcome resistance mechanisms present in pathogenic bacteria. For instance, research has shown that this compound can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains .
Biochemical Pathway Elucidation
This compound serves as a model compound for understanding the biosynthetic pathways of myxobacterial metabolites. By studying its biosynthesis, researchers can gain insights into the genetic and enzymatic processes involved in secondary metabolite production. This knowledge can facilitate the discovery of other cryptic metabolites within myxobacteria .
Synthetic Biology Applications
Recent advancements in synthetic biology have enabled the heterologous expression of the myxalamid biosynthetic gene cluster in model organisms like Escherichia coli. This approach allows for the production of this compound in higher yields and facilitates structural modifications to enhance its bioactivity or reduce toxicity .
Case Study 1: Antimicrobial Activity Assessment
A study conducted on this compound revealed its antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, demonstrating significant antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against resistant strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 2 |
| Pseudomonas aeruginosa | 4 |
Case Study 2: Biosynthetic Pathway Investigation
In another study, researchers utilized genetic engineering techniques to elucidate the biosynthetic pathway of this compound. By expressing specific genes from the myxobacterial genome in E. coli, they successfully produced this compound and identified key enzymes involved in its synthesis, providing insights into potential modifications for enhanced activity or reduced side effects .
Eigenschaften
Molekularformel |
C25H41NO4 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(2E,4E,8E,10E,12R,13R,14E)-7,13-dihydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,8,10,14-pentaenamide |
InChI |
InChI=1S/C25H41NO4/c1-17(2)14-20(5)24(29)21(6)15-18(3)12-13-23(28)11-9-8-10-19(4)25(30)26-22(7)16-27/h8-10,12-15,17,21-24,27-29H,11,16H2,1-7H3,(H,26,30)/b9-8+,13-12+,18-15+,19-10+,20-14+/t21-,22+,23?,24+/m1/s1 |
InChI-Schlüssel |
GADFOYPOADGIMS-NWAXCZKQSA-N |
SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |
Isomerische SMILES |
C[C@@H](CO)NC(=O)/C(=C/C=C/CC(/C=C/C(=C/[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)/C)O)/C |
Kanonische SMILES |
CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















